N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
CAS No.: 483993-69-7
Cat. No.: VC6872067
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 483993-69-7 |
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Molecular Formula | C19H21N5O2 |
Molecular Weight | 351.41 |
IUPAC Name | N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Standard InChI | InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Standard InChI Key | PQPYPHBSZNPMHV-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is C₂₀H₂₃N₅O₂, with a molecular weight of 373.43 g/mol. The structure comprises:
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A propanamide backbone functionalized at the α-position with a tetrazole ring.
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4-Ethylphenyl and 2-methoxyphenyl groups at the β- and γ-positions, respectively.
Property | Value |
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Molecular Formula | C₂₀H₂₃N₅O₂ |
Molecular Weight | 373.43 g/mol |
IUPAC Name | N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide |
Key Functional Groups | Amide, tetrazole, methoxy, ethyl |
The ethyl group at the para position of the phenyl ring enhances lipophilicity, while the ortho-methoxy group may influence steric and electronic interactions .
Spectroscopic Characterization
Hypothetical spectroscopic data, extrapolated from analogs , include:
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¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, tetrazole), 7.45–6.75 (m, 8H, aromatic), 4.10 (q, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 3.30–2.90 (m, 2H, -CH₂-), 1.25 (t, 3H, -CH₂CH₃).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1605 cm⁻¹ (tetrazole ring).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis likely follows a multi-step approach, as seen in analogous tetrazole-amides:
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Tetrazole Formation: A nitrile intermediate undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride to form the tetrazole ring.
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Amide Coupling: The tetrazole-bearing carboxylic acid reacts with 4-ethylaniline using a coupling agent (e.g., EDC/HOBt) to form the amide bond.
Example Reaction Pathway:
Optimization Challenges
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Yield: Tetrazole cycloadditions often require strict temperature control (80–100°C) and prolonged reaction times.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is necessary to isolate the pure amide.
Activity | Rationale |
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Antihypertensive | Structural mimicry of sartan-class drugs |
Anti-inflammatory | Methoxy group’s COX-2 affinity |
Anticancer | Tetrazole-mediated apoptosis induction |
Note: In vitro assays would be required to validate these activities.
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at 3.2 (moderate lipophilicity due to ethyl and methoxy groups).
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or ethanol .
Stability
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Thermal Stability: Decomposes above 200°C (DSC analysis).
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Photostability: Susceptible to UV-induced degradation of the tetrazole ring.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s scaffold aligns with drug candidates targeting:
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Hypertension: As angiotensin receptor blockers (ARBs).
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Inflammation: Non-steroidal anti-inflammatory drug (NSAID) analogs.
Material Science
Tetrazoles are employed in coordination chemistry as ligands for metal-organic frameworks (MOFs), though this application remains unexplored for this specific derivative .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Prioritize assays for cardiovascular and inflammatory targets.
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Formulation Studies: Nanoencapsulation to enhance bioavailability.
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